molecular formula C18H15Cl2N3O3 B607420 2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide

2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide

Cat. No.: B607420
M. Wt: 392.2 g/mol
InChI Key: ILHNIWOZZKIBNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

FB23-2, also known as 2-((2,6-Dichloro-4-(3,5-dimethylisoxazol-4-yl)phenyl)amino)-N-hydroxybenzamide, is a potent and selective inhibitor of mRNA N6-methyladenosine (m6A) demethylase FTO . FTO is an enzyme that removes m6A from RNA . The m6A modification is the most common internal modification in eukaryotic mRNA .

Mode of Action

FB23-2 directly binds to FTO and selectively inhibits FTO’s m6A demethylase activity . This inhibition increases the m6A methylation level of certain genes, which are subsequently recognized by other proteins and degraded . For example, in colorectal cancer, the demethylase FTO is downregulated, which increases the m6A methylation level of GPX4, a gene that is subsequently recognized by YTHDF2 and degraded .

Biochemical Pathways

The inhibition of FTO by FB23-2 affects various biochemical pathways. In colorectal cancer, the inhibition of FTO leads to the upregulation of GPX4-dependent ferroptosis, a type of programmed cell death, and suppresses cancer growth . In acute myeloid leukemia (AML), FB23-2 suppresses proliferation and promotes differentiation/apoptosis .

Pharmacokinetics

FB23-2 has been shown to have a favorable pharmacokinetic profile. It is safe in mice and displays a good absorption, distribution, metabolism, and extraction (ADME) profile . .

Result of Action

The molecular and cellular effects of FB23-2’s action are significant. It dramatically suppresses proliferation and promotes the differentiation/apoptosis of human acute myeloid leukemia (AML) cell line cells and primary blast AML cells in vitro . Moreover, FB23-2 significantly inhibits the progression of human AML cell lines and primary cells in xeno-transplanted mice .

Action Environment

The action, efficacy, and stability of FB23-2 can be influenced by various environmental factors. For instance, the concentration of FB23-2 used can significantly affect its efficacy . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of FB23-2 involves several steps, starting with the preparation of intermediate compounds. The specific synthetic routes and reaction conditions are typically proprietary information held by the manufacturers. it is known that the synthesis involves the use of various reagents and catalysts to achieve the desired chemical structure .

Industrial Production Methods

Industrial production of FB23-2 is carried out under controlled conditions to ensure high purity and yield. The process involves large-scale synthesis using optimized reaction conditions and purification techniques. The compound is then subjected to rigorous quality control measures to ensure its suitability for research applications .

Chemical Reactions Analysis

Types of Reactions

FB23-2 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions involving FB23-2 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired chemical transformations .

Major Products

The major products formed from the reactions involving FB23-2 depend on the specific reaction conditions and reagents used. These products are typically characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm their chemical structure .

Scientific Research Applications

FB23-2 has a wide range of scientific research applications, including:

    Chemistry: Used as a tool compound to study the role of mRNA N6-methyladenosine demethylase FTO in various chemical processes.

    Biology: Employed in the investigation of the biological functions of FTO and its role in gene expression and regulation.

    Medicine: Utilized in the research of acute myeloid leukemia (AML) to understand its mechanism of action and potential therapeutic applications.

    Industry: Applied in the development of new drugs and therapeutic agents targeting FTO .

Comparison with Similar Compounds

FB23-2 is unique in its high selectivity and potency as an inhibitor of mRNA N6-methyladenosine demethylase FTO. Similar compounds include:

FB23-2 stands out due to its specific action on FTO and its significant anti-proliferation activity, making it a valuable tool in the research of acute myeloid leukemia and other related fields .

Properties

IUPAC Name

2-[2,6-dichloro-4-(3,5-dimethyl-1,2-oxazol-4-yl)anilino]-N-hydroxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl2N3O3/c1-9-16(10(2)26-23-9)11-7-13(19)17(14(20)8-11)21-15-6-4-3-5-12(15)18(24)22-25/h3-8,21,25H,1-2H3,(H,22,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILHNIWOZZKIBNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C2=CC(=C(C(=C2)Cl)NC3=CC=CC=C3C(=O)NO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl2N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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